molecular formula C12H9Br2NO3 B2368032 ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate CAS No. 773089-21-7

ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B2368032
CAS No.: 773089-21-7
M. Wt: 375.016
InChI Key: BEKZYRMZNTZRDB-FPYGCLRLSA-N
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Description

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyano group, a dibromo-substituted phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,5-dibromo-4-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-oxophenyl)prop-2-enoate.

    Reduction: Formation of ethyl (2E)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate.

    Substitution: Formation of ethyl (2E)-2-cyano-3-(3,5-diazido-4-hydroxyphenyl)prop-2-enoate or ethyl (2E)-2-cyano-3-(3,5-dithioureido-4-hydroxyphenyl)prop-2-enoate.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
  • Ethyl (2E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate
  • Ethyl (2E)-2-cyano-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-enoate

Uniqueness

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is unique due to the presence of dibromo substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can also serve as sites for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZYRMZNTZRDB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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